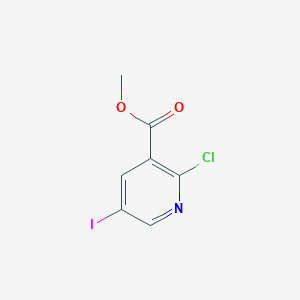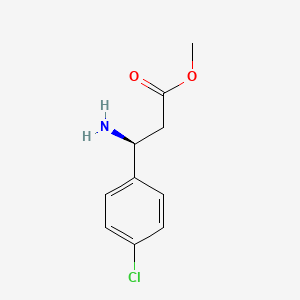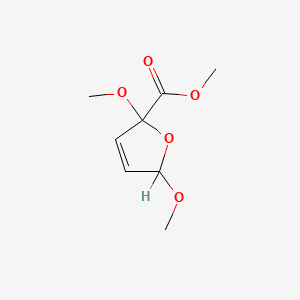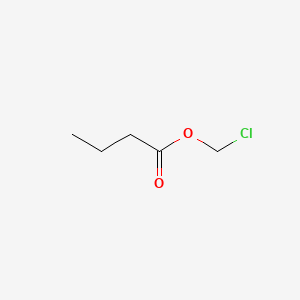
Methyl 2-Chloro-5-iodonicotinate
Descripción general
Descripción
Methyl 2-Chloro-5-iodonicotinate is a chemical compound with the CAS Number: 78686-83-6 . It has a molecular weight of 297.48 and its molecular formula is C7H5ClINO2 . It is a solid substance .
Molecular Structure Analysis
The most stable structure of this compound was optimized using density functional theory (DFT) quantum chemical calculations . The DFT/B3LYP method with a LanLD2Z basis set was used for this optimization .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Quantum Chemical and Pharmaceutical Applications
Methyl 2-chloro-5-iodonicotinate (MCIN) has been investigated for its structural, spectroscopic, and electronic properties using density functional theory (DFT). This study optimized the most stable structure of MCIN and explored its vibrational properties, NMR spectrum, and ultraviolet-visible spectra. Significantly, the research suggested the potential of MCIN in drug design for treating pulmonary fibrosis, highlighting its pharmaceutical relevance (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Role in Synthesis of Radioligands
This compound was used as a precursor in the synthesis of MK-1064, a compound intended for imaging the orexin-2 receptor. The synthesis process involved several steps, showcasing the compound's role in creating radioligands for PET (positron emission tomography) imaging, which is crucial in medical diagnostics (Gao, Wang, & Zheng, 2016).
Synthesis of Novel Anti-infective Agents
In another study, this compound was an intermediate in synthesizing novel anti-infective agents. The research focused on developing a safe and economical synthesis process, emphasizing its importance in pharmaceutical manufacturing (Mulder et al., 2013).
Safety and Hazards
Methyl 2-Chloro-5-iodonicotinate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Propiedades
IUPAC Name |
methyl 2-chloro-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAILSCNCPJQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377498 | |
| Record name | Methyl 2-Chloro-5-iodonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-83-6 | |
| Record name | Methyl 2-Chloro-5-iodonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














